Cas no 154-17-6 (2-Deoxy-D-glucose)
2-Deoxy-D-glucose Chemical and Physical Properties
Names and Identifiers
-
- 2-Deoxy-D-Glucose
- 2-deoxy-D-glucose, mixture of anomers
- 2-deoxy-D-glucose grade iii
- 2-deoxy-D-glucose grade ii
- 2-Deoxy-D-Arabino
- 2-DEOXY-D-ARABINOHEXOSE
- 2-Deoxy-D-glucose (2-DG,NSC 15193,Ba 2758)
- DEOXY-D-GLUCOSE, 2-(RG)
- 2-deoxy-d-arabino-hexos
- 2-Deoxy-D-arabino-hexose
- D-Arabino-2-deoxyhexose
- p-DiMethylaMinobenzalrhodanine
- 2-Deoxyglucose
- 2-dg
- ba2758
- D-2dGlc
- nsc15193
- deoxyglucose
- 2-deoxy-glucos
- D-2-GLUCODESOSE
- d-2-deoxyglucose
- 2-deoxy-d-glucos
- 2-Deoxy-D-mannose
- D-Arabino-hexose, 2-deoxy-
- arabino-Hexose, 2-deoxy-
- D-Glucose, 2-deoxy-
- 9G2MP84A8W
- (3R,4S,5R)-3,4,5,6-tetrahydroxyhexanal
- 2 Deoxyglucose
- 2 Deoxy D glucose
- 2 Desoxy D glucose
- D-arabino-2-desoxyhexose
- deoxy-d-glucose, 2-
- 2-DEOXYLGLUCOSE
- 2-INNo-D-AEIIC
- KSC175S5P
- Jsp003004
- VRYA
- HSDB 5484
- CHEMBL2074932
- DTXSID1037648
- 2-Desoxy-D-glucose
- 5CFA0332-FB70-485D-A064-6C4C39E7CBA1
- BRN 1723331
- SCHEMBL7670
- AKOS015919409
- 2-Deoxy-D-glucose, >=98% (GC), crystalline
- D-arabino-Hexose, 2-deoxy- (6CI,8CI,9CI)
- 154-17-6
- AS-12502
- 2-Deoxy-D-glucose, BioXtra, >=98%
- A26275
- 2-Deoxy-D-glucose, >=99% (GC), crystalline
- Q3266534
- 2-DEOXY-D-GLUCOSE [MI]
- DB08831
- 2-Deoxy-D-arabino-hexose;D-Arabino-2-deoxyhexose
- AKOS015924825
- EINECS 205-823-0
- 2-DEOXY-D-GLUCOSE [WHO-DD]
- AMY10934
- 2-DEOXY-D-GLUCOSE [HSDB]
- 2-Deoxy-D-glucose, United States Pharmacopeia (USP) Reference Standard
- 2-DEOXY-D-GLUCOSE [MART.]
- 4-01-00-04282 (Beilstein Handbook Reference)
- D0051
- 2-Desoxy-D-glucose [French]
- CCRIS 9094
- MFCD00151328
- NSC-15193
- VRYALKFFQXWPIH-PBXRRBTRSA-N
- NS00099319
- UNII-9G2MP84A8W
- C4O6H2KNa
- DB-024740
- Glucose, 2-deoxy-
- deoxyglucoses
- MD05187
- 205-823-0
- CHEBI:23623
- 2-DEOXY-D-GLUCOSE (MART.)
- DTXCID001476484
- BA-2758
- CHEBI:15866
- 2-Deoxy-D-glucose
-
- MDL: MFCD00151328
- Inchi: 1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1
- InChI Key: VRYALKFFQXWPIH-PBXRRBTRSA-N
- SMILES: O[C@H]([C@@H](CO)O)[C@@H](CC=O)O
- BRN: 1723331
Computed Properties
- Exact Mass: 164.06800
- Monoisotopic Mass: 164.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -1.6
- Topological Polar Surface Area: 98
Experimental Properties
- Color/Form: crystalline
- Density: 1.1738 (rough estimate)
- Melting Point: 146-147 °C (lit.)
- Boiling Point: 411°C at 760 mmHg
- Flash Point: 202.3 °C
- Refractive Index: 46.5 ° (C=1, H2O)
- Solubility: H2O: 50 mg/mL, clear, colorless to faintly yellow
- Water Partition Coefficient: Soluble in water.
- PSA: 97.99000
- LogP: -2.34960
- Merck: 2904
- Specific Rotation: 45.5 º (c=2, H2O)
- Solubility: Soluble in water.
2-Deoxy-D-glucose Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:3-10
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:MQ3325000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:4°C, protect from light
- Risk Phrases:R20/21/22
- Safety Term:S24/25
2-Deoxy-D-glucose Customs Data
- HS CODE:2912491000
- Customs Data:
China Customs Code:
2912491000Overview:
2912491000. Aldehydes and alcohols. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Summary:
2912491000. other aldehyde-alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-Deoxy-D-glucose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-13966-500mg |
2-Deoxy-D-glucose |
154-17-6 | 99.93% | 500mg |
¥400 | 2024-05-25 | |
| MedChemExpress | HY-13966-1g |
2-Deoxy-D-glucose |
154-17-6 | 99.93% | 1g |
¥500 | 2024-05-25 | |
| MedChemExpress | HY-13966-5g |
2-Deoxy-D-glucose |
154-17-6 | 99.93% | 5g |
¥1488 | 2024-05-25 | |
| Fluorochem | 024330-1g |
2-Deoxy-D-glucose |
154-17-6 | 98% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 024330-5g |
2-Deoxy-D-glucose |
154-17-6 | 98% | 5g |
£27.00 | 2022-03-01 | |
| Fluorochem | 024330-25g |
2-Deoxy-D-glucose |
154-17-6 | 98% | 25g |
£120.00 | 2022-03-01 | |
| Fluorochem | 024330-100g |
2-Deoxy-D-glucose |
154-17-6 | 98% | 100g |
£432.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0051-25G |
2-Deoxy-D-glucose |
154-17-6 | >97.0%(GC) | 25g |
¥690.00 | 2024-04-17 | |
| Chemenu | CM100302-25g |
2-Deoxy-D-glucose |
154-17-6 | 98% | 25g |
$143 | 2021-06-15 | |
| Chemenu | CM100302-100g |
2-Deoxy-D-glucose |
154-17-6 | 98% | 100g |
$449 | 2021-06-15 |
2-Deoxy-D-glucose Suppliers
2-Deoxy-D-glucose Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2-Deoxy-D-glucose
Recent Advances in 2-Deoxy-D-glucose (154-17-6) Research: Implications for Cancer Therapy and Metabolic Disorders
2-Deoxy-D-glucose (2-DG, CAS: 154-17-6), a glucose analog, has garnered significant attention in recent years due to its potential applications in cancer therapy and metabolic disorder research. This compound competitively inhibits glucose metabolism by interfering with hexokinase, the first enzyme in the glycolytic pathway. Recent studies have explored its multifaceted roles, including as an anti-cancer agent, a metabolic modulator, and a potential therapeutic for viral infections. This research brief synthesizes the latest findings on 2-DG, highlighting its mechanisms of action, clinical applications, and emerging challenges.
A 2023 study published in Nature Cancer demonstrated that 2-DG enhances the efficacy of radiotherapy in glioblastoma models by disrupting cancer cell energy metabolism. The research team observed that 2-DG preferentially accumulates in tumor cells due to their heightened glycolytic activity (Warburg effect), leading to ATP depletion and increased oxidative stress. Importantly, the study identified specific genetic markers that predict tumor sensitivity to 2-DG, paving the way for personalized treatment approaches. These findings build upon earlier work showing 2-DG's ability to sensitize cancer cells to conventional therapies while sparing normal tissues.
In the context of metabolic disorders, a groundbreaking 2024 paper in Cell Metabolism revealed novel insights into 2-DG's effects on insulin signaling pathways. Contrary to previous assumptions, the study demonstrated that chronic 2-DG administration at low doses improves glucose tolerance in diabetic mouse models without causing significant toxicity. The researchers proposed that 2-DG activates compensatory metabolic pathways that enhance insulin sensitivity, suggesting potential applications for type 2 diabetes management. This discovery has sparked renewed interest in repurposing 2-DG for metabolic diseases beyond its traditional use in oncology.
The COVID-19 pandemic has also brought 2-DG into focus as a potential antiviral agent. Recent preclinical studies indicate that 2-DG interferes with N-glycosylation processes essential for viral replication. A 2023 multicenter trial reported in Science Translational Medicine evaluated 2-DG as an adjunct therapy for severe COVID-19, showing promising reductions in viral load and inflammatory markers. While these results are preliminary, they underscore the broad therapeutic potential of this small molecule across diverse pathological conditions.
Despite these advances, challenges remain in 2-DG clinical translation. A 2024 review in Pharmacological Research highlighted pharmacokinetic limitations, including poor oral bioavailability and rapid clearance. Several research groups are now developing 2-DG analogs and novel delivery systems to overcome these barriers. Notably, a team at MIT recently patented a nanoparticle-encapsulated 2-DG formulation that shows improved tumor accumulation and reduced systemic toxicity in animal models.
Looking forward, the research landscape for 2-DG (154-17-6) appears exceptionally vibrant. Ongoing clinical trials are evaluating its efficacy in combination with immunotherapy for solid tumors, while basic science investigations continue to uncover new molecular targets. As our understanding of cancer metabolism and cellular energetics deepens, 2-DG's role as both a therapeutic agent and a research tool will likely expand. Future directions may include the development of biomarker-guided treatment protocols and the exploration of 2-DG's effects on non-cancerous proliferative disorders.
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